3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE
Description
The compound 3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is a quinoline derivative characterized by a sulfonyl group at the 3-position, a fluorine substituent at the 6-position, and a 4-methylpiperazine moiety at the 4-position. Quinoline scaffolds are widely explored in medicinal chemistry due to their pharmacokinetic versatility and ability to interact with biological targets such as kinases and receptors. The 4-methylpiperazine substituent contributes to basicity and cellular permeability .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2S/c1-15-4-6-18(12-16(15)2)29(27,28)21-14-24-20-7-5-17(23)13-19(20)22(21)26-10-8-25(3)9-11-26/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNNUTSFUCUQMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE typically involves multiple steps, including the formation of the quinoline core, sulfonylation, and the introduction of the piperazine ring. The synthetic route may involve the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperazine Ring: This step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Core Structure and Functional Group Variations
The compound’s quinoline core distinguishes it from structurally related heterocycles like furochromene diones (e.g., compounds 12 and 13 from ) and quinazolines (e.g., the patented compound in ). Key differences include:
- Quinoline vs. The target compound’s single nitrogen may reduce steric hindrance, favoring interactions with narrower binding pockets .
- Sulfonyl Group : Unique to the target compound, this group is absent in and analogs. Sulfonyl groups enhance solubility and can mimic phosphate moieties in enzyme inhibition .
Pharmacological Implications
- 4-Methylpiperazine Motif: Present in all compared compounds, this group enhances solubility and bioavailability. In the target compound, its placement on the quinoline core may optimize interactions with CNS targets due to improved blood-brain barrier penetration .
- Fluorine vs. Methoxy : The 6-fluoro substituent in the target compound may offer superior metabolic stability compared to methoxy groups (e.g., in ’s quinazoline), which are prone to demethylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
